
rac Fenfluramine-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Fenfluramine-d5 Hydrochloride is a deuterated analog of fenfluramine hydrochloride, a phenethylamine derivative historically used for weight management before its withdrawal due to cardiovascular risks . The deuterated form incorporates five deuterium atoms (D5) into its structure, specifically on the side chain, as indicated by its molecular formula C₁₂H₁₂D₅ClF₃N . This compound serves as a stable isotope-labeled reference standard in pharmacokinetic and metabolic studies, enabling precise tracking via techniques like mass spectrometry. Its primary application lies in analytical research to distinguish endogenous compounds from administered drugs, improving data accuracy in drug metabolism assays .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. One common method is the deuteration of the ethylamine side chain. The synthetic route typically involves:
Starting Material: The synthesis begins with a precursor molecule, such as a trifluoromethylbenzene derivative.
Deuteration: The ethylamine side chain is deuterated using deuterium gas or deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated fenfluramine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor molecule.
Purification: Purification steps such as crystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Overview
Rac Fenfluramine-d5 Hydrochloride is a deuterated derivative of fenfluramine, primarily utilized in scientific research. Its unique isotopic labeling with deuterium enhances its utility in various analytical techniques, particularly in pharmacological and toxicological studies. This article explores the diverse applications of this compound across multiple fields, including chemistry, biology, medicine, and industry.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry, particularly in mass spectrometry. Its deuterated nature allows for improved sensitivity and specificity in the detection and quantification of fenfluramine and its metabolites in biological samples .
Application | Details |
---|---|
Reference Standard | Used to calibrate instruments and validate methods in mass spectrometry. |
Sensitivity Enhancement | Deuterated compounds often exhibit distinct fragmentation patterns, aiding in analysis. |
Pharmacokinetic Studies
The compound is employed in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and interactions. By tracking the metabolic pathways of this compound, researchers can elucidate the pharmacological effects of fenfluramine and its active metabolite, norfenfluramine .
- Metabolic Pathways : Investigations into how the compound is metabolized can reveal insights into its efficacy and safety profile.
- Drug Interactions : Studies can assess how rac Fenfluramine-d5 interacts with other pharmaceuticals, providing critical data for drug development.
Biological Research
In biological studies, this compound is utilized to explore its effects on neurotransmitter systems, particularly serotonin pathways. It has been shown to increase extracellular serotonin levels, influencing various physiological responses such as appetite regulation and mood modulation .
Biological Aspect | Description |
---|---|
Serotonin Modulation | Acts on serotonin receptors to influence neurotransmission. |
Neurological Studies | Investigated for potential therapeutic effects in epilepsy treatments. |
Case Study 1: Efficacy in Dravet Syndrome
A significant application of this compound is its role in treating seizures associated with Dravet syndrome. Clinical trials have demonstrated that low doses of fenfluramine effectively reduce seizure frequency without significant cardiovascular side effects, which were a concern with higher doses used historically .
- Findings : In a study involving patients with Dravet syndrome, a notable percentage achieved a reduction in seizure frequency, with some reporting seizure-free periods.
- Mechanism : The efficacy is attributed to the compound's action as a serotonin releasing agent, which modulates neuronal excitability.
Case Study 2: Pharmacokinetic Profiling
Research has focused on the pharmacokinetics of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. This profiling is crucial for optimizing dosing regimens in clinical settings .
- Results : Studies indicate that the compound has favorable pharmacokinetic properties with good bioavailability and predictable metabolism.
- Implications : Understanding these properties aids in designing safer therapeutic protocols for patients requiring fenfluramine treatment.
作用機序
The mechanism of action of rac Fenfluramine-d5 Hydrochloride involves its interaction with various molecular targets and pathways:
Serotonin Receptors: It acts as an agonist at multiple serotonin receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C.
Sigma-1 Receptor: It also functions as a sigma-1 receptor antagonist.
Neurotransmitter Modulation: The compound increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission.
類似化合物との比較
Comparison with Structurally Similar Compounds
Fenfluramine Hydrochloride vs. Amphetamine
Fenfluramine and amphetamine share a phenethylamine backbone but exhibit divergent pharmacological profiles:
- Structural Similarities : Both contain a phenethylamine core with halogen substitutions (fluorine in fenfluramine, methyl group in amphetamine).
- Pharmacological Differences: Central Nervous System (CNS) Effects: Amphetamine increases spontaneous motor activity (SMA) in mice via norepinephrine and dopamine release, whereas fenfluramine decreases SMA by depleting these neurotransmitters . Monoamine Oxidase (MAO) Interaction: MAO inhibition reverses fenfluramine’s SMA suppression to hyperactivity, while amplifying amphetamine’s stimulant effects .
Table 1: Pharmacological Comparison of Fenfluramine and Amphetamine
rac-Amphetamine-d5 Hydrochloride
- Structure : Deuterated at five positions on the ethylamine side chain (C₉H₁₃D₅N·HCl ) .
- Application : Used as an internal standard for amphetamine quantification in forensic and clinical toxicology. Unlike rac Fenfluramine-d5, it lacks fluorinated substitutions, altering its metabolic stability and receptor affinity .
Comparison with Deuterated Pharmaceuticals
Phenformin-d5 Hydrochloride
- Structure : Deuterated phenethylguanidine derivative (C₁₀D₅H₁₀N₅·HCl ) with D5 on the phenyl ring .
- Role : Serves as a stable isotope tracer in diabetes research, contrasting with rac Fenfluramine-d5’s focus on obesity-related metabolic studies.
Table 2: Deuterated Compound Comparison
Warfarin-d5 and Fluoroquinolone-d Analogs
- Warfarin-d5 : Deuterated on the phenyl ring (C₁₉H₁₀O₄D₅ ), used in anticoagulant assays .
- Fleroxacin-d3/Lomefloxacin-d5 HCl: Deuterated fluoroquinolones with isotopic labels on piperazine or ethyl groups (e.g., C₁₇H₁₅D₅F₂N₃O₃·HCl) . These contrast with rac Fenfluramine-d5 in therapeutic class but share applications as reference standards for mass spectrometry .
Analytical and Regulatory Considerations
Deuterated compounds like rac Fenfluramine-d5 Hydrochloride adhere to pharmacopeial guidelines (e.g., USP, ISO) for purity (>95% by HPLC) and stability . Key regulatory aspects include:
生物活性
Rac Fenfluramine-d5 Hydrochloride, a deuterated form of fenfluramine, is a compound with significant biological activity, particularly in the modulation of serotonergic pathways. This article explores its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.
Target Receptors
this compound primarily interacts with several serotonin receptors:
- 5-HT 1A
- 5-HT 1D
- 5-HT 2A
- 5-HT 2B
- 5-HT 2C
Additionally, it acts as an antagonist at the σ1 receptor . This dual action allows the compound to enhance serotonin levels while modulating neurotransmission across various neural networks.
Biochemical Pathways
The compound's interaction with serotonin receptors influences both excitatory and inhibitory neurotransmission. It affects:
- GABA neurotransmission
- Noradrenergic neurotransmission
- The endocrine system , particularly interactions with neuroactive steroids like progesterone derivatives.
Pharmacokinetics
This compound demonstrates a steady-state time to maximum concentration (Tmax) of approximately 4 to 5 hours and an absolute bioavailability ranging from 68% to 74%. Its metabolism occurs predominantly in the liver, with over 75% being converted to norfenfluramine through cytochrome P450 enzymes (CYP1A2, CYP2B6, and CYP2D6) before elimination .
Dravet Syndrome
Fenfluramine has been particularly studied for its efficacy in treating Dravet syndrome, a severe form of epilepsy. A randomized controlled trial involving children and young adults demonstrated significant reductions in monthly convulsive seizure frequency (MCSF):
- 0.7 mg/kg/day group : Median reduction of 74.9% (from 20.7 to 4.7 seizures per 28 days).
- 0.2 mg/kg/day group : Median reduction of 42.3% (from 17.5 to 12.6 seizures per 28 days).
- Placebo group : Median reduction of only 19.2% .
The study concluded that fenfluramine significantly outperformed placebo in reducing seizure frequency and was generally well tolerated, with no significant cardiovascular side effects observed during echocardiographic assessments .
Case Studies and Clinical Findings
A real-world study involving 52 patients with Dravet syndrome reported:
- A median seizure reduction of 77.4% .
- 71.1% of patients achieved at least a 50% reduction in seizures.
- Notably, 11.1% of patients became seizure-free during the follow-up period .
Summary of Key Findings
Study Type | Dose (mg/kg/day) | Median Seizure Reduction (%) | Seizure-Free Patients (%) |
---|---|---|---|
Randomized Controlled Trial | 0.7 | 74.9 | N/A |
Randomized Controlled Trial | 0.2 | 42.3 | N/A |
Real-World Study | N/A | 77.4 | 11.1 |
Adverse Effects
Common adverse events reported include:
- Decreased appetite
- Diarrhea
- Fatigue
- Lethargy
- Somnolence
These side effects were more prevalent in treatment groups compared to placebo but did not lead to significant complications such as valvular heart disease or pulmonary arterial hypertension .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing rac Fenfluramine-d5 Hydrochloride with high deuterium incorporation efficiency?
- Methodological Answer : Synthesis requires isotopic labeling (deuterium) at specific positions, typically using deuterated precursors like D₂O or deuterated reagents. Key steps include:
- Purification : Use HPLC or column chromatography to separate non-deuterated byproducts .
- Validation : Confirm deuterium incorporation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Stability Testing : Assess isotopic integrity under storage conditions (e.g., pH, temperature) using accelerated degradation studies .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection to quantify impurities (e.g., related compounds A and B) .
- Spectroscopy : ¹H/²H NMR to verify deuterium placement and enantiomeric ratio .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic pattern .
- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and thermal stability .
Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage temperatures .
- Data Interpretation : Compare degradation pathways with non-deuterated Fenfluramine to assess isotopic effects on stability .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in reported receptor-binding affinities of this compound?
- Methodological Answer :
- Replicate Studies : Use standardized receptor assays (e.g., 5-HT2B binding assays) with controls for batch-to-batch variability .
- Statistical Analysis : Apply multivariate regression to account for confounding factors like solvent polarity or protein concentration .
- Cross-Validation : Compare results across independent labs using shared reference standards (e.g., USP/Ph. Eur. guidelines) .
Q. How can researchers elucidate the pharmacokinetic impact of deuteration in this compound?
- Methodological Answer :
- In Vivo Studies : Administer deuterated and non-deuterated forms to animal models, then measure plasma half-life (t½) and metabolite profiles via LC-MS/MS .
- Isotope Effect Analysis : Compare metabolic rates (CYP450-mediated oxidation) using liver microsomes .
- Compartmental Modeling : Use software like NONMEM to predict human pharmacokinetics based on deuterium-induced metabolic shifts .
Q. What strategies address challenges in studying enantiomer-specific pharmacological effects of this compound?
- Methodological Answer :
- Chiral Separation : Employ chiral stationary phases (CSPs) in HPLC to isolate R- and S-enantiomers .
- Enantioselective Assays : Design cell-based assays (e.g., cAMP signaling in neuronal cells) to quantify activity differences .
- Computational Modeling : Use molecular docking simulations to predict enantiomer-receptor interactions .
Q. Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in isotopic purity data across studies?
- Methodological Answer :
- Inter-Lab Calibration : Participate in round-robin testing with certified reference materials (CRMs) .
- Error Source Analysis : Audit sample preparation (e.g., solvent deuteration effects) and instrument calibration protocols .
Q. What frameworks guide the integration of this compound research into broader neuropharmacological theories?
- Methodological Answer :
特性
CAS番号 |
1216927-29-5 |
---|---|
分子式 |
C12H17ClF3N |
分子量 |
272.751 |
IUPAC名 |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChIキー |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
同義語 |
N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride; N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride; Acino-d5; Adipomin-d5; Obedrex-d5; Pesos-d5; Ponderal-d5; Pondimin-d5; Rotondin-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。